molecular formula C9H5FOS B13427442 5-Fluorobenzo[b]thiophene-7-carbaldehyde

5-Fluorobenzo[b]thiophene-7-carbaldehyde

Cat. No.: B13427442
M. Wt: 180.20 g/mol
InChI Key: NJDSBLBCFHCUEH-UHFFFAOYSA-N
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Description

5-Fluorobenzo[b]thiophene-7-carbaldehyde: is a fluorinated benzothiophene derivative Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo[b]thiophene-7-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine and aldehyde groups. One common method includes the following steps:

    Functionalization of Thiophene Ring: The thiophene ring can be functionalized through various methods, such as direct fluorination using molecular fluorine (F₂) or electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Introduction of Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[b]thiophene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: 5-Fluorobenzo[b]thiophene-7-carboxylic acid.

    Reduction: 5-Fluorobenzo[b]thiophene-7-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluorobenzo[b]thiophene-7-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[b]thiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorobenzo[b]thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    Benzo[b]thiophene-7-carbaldehyde: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    5-Fluoro-2-methylbenzo[b]thiophene: Contains a methyl group instead of an aldehyde group, leading to different chemical properties and applications.

Uniqueness

5-Fluorobenzo[b]thiophene-7-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

5-fluoro-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H

InChI Key

NJDSBLBCFHCUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=C(C=C21)F)C=O

Origin of Product

United States

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